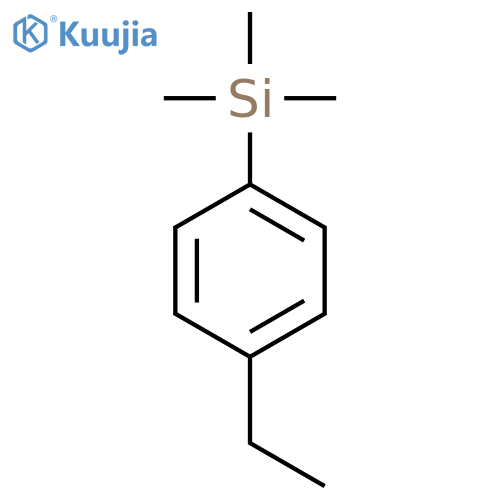

Cas no 17988-50-0 ((4-ethylphenyl)(trimethyl)silane)

(4-ethylphenyl)(trimethyl)silane 化学的及び物理的性質

名前と識別子

-

- (4-ethylphenyl)(trimethyl)silane

- (4-ethylphenyl)-trimethylsilane

- 1-(TRIMETHYLSILYL)-4-ETHYLBENZENE

- (4-Aethyl-phenyl)-glyoxylsaeure-aethylester

- (4-Aethyl-phenyl)-trimethyl-silan

- (4-ethyl-phenyl)-glyoxylic acid ethyl ester

- (4-ethylphenyl)trimethylsilane

- (4-ethyl-phenyl)-trimethyl-silane

- (p-Aethyl-phenyl)-trimethyl-silan

- 1-ethyl-4-trimethylsilylbenz

- 4-Aethyl-phenylglyoxylsaeure-aethylester

- 4-Trimethylsilyl-aethylbenzol

- AC1MBZ1V

- CTK5B6714

- Ethyl 4-ethylbenzoylformate

- ethyl p-ethylphenylglyoxylate

-

- MDL: MFCD06201835

- インチ: InChI=1S/C11H18Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3

- InChIKey: YRSSMKKBTNQBOY-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C=C1)[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 178.11784

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 0

- LogP: 2.79420

(4-ethylphenyl)(trimethyl)silane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 023198-5g |

1-(Trimethylsilyl)-4-ethylbenzene |

17988-50-0 | 96% | 5g |

£981.00 | 2022-03-01 | |

| A2B Chem LLC | AB02624-5g |

Benzene, 1-ethyl-4-(trimethylsilyl)- |

17988-50-0 | 97% | 5g |

$2831.00 | 2024-04-20 | |

| abcr | AB167226-1 g |

1-Trimethylsilyl-4-ethylbenzene; 96% |

17988-50-0 | 1 g |

€594.40 | 2023-07-20 | ||

| Fluorochem | 023198-1g |

1-(Trimethylsilyl)-4-ethylbenzene |

17988-50-0 | 96% | 1g |

£394.00 | 2022-03-01 | |

| abcr | AB167226-5g |

1-Trimethylsilyl-4-ethylbenzene; 96% |

17988-50-0 | 5g |

€1373.40 | 2023-09-16 | ||

| abcr | AB167226-1g |

1-Trimethylsilyl-4-ethylbenzene, 96%; . |

17988-50-0 | 96% | 1g |

€1621.70 | 2025-02-20 | |

| abcr | AB167226-5 g |

1-Trimethylsilyl-4-ethylbenzene; 96% |

17988-50-0 | 5 g |

€1,373.40 | 2023-07-20 | ||

| A2B Chem LLC | AB02624-1g |

Benzene, 1-ethyl-4-(trimethylsilyl)- |

17988-50-0 | 97% | 1g |

$1205.00 | 2024-04-20 |

(4-ethylphenyl)(trimethyl)silane 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

(4-ethylphenyl)(trimethyl)silaneに関する追加情報

Comprehensive Guide to (4-Ethylphenyl)(trimethyl)silane (CAS No. 17988-50-0): Properties, Applications, and Market Insights

(4-Ethylphenyl)(trimethyl)silane (CAS No. 17988-50-0) is a specialized organosilicon compound widely utilized in advanced material synthesis and industrial applications. This compound, featuring a unique combination of an ethylphenyl group and a trimethylsilyl moiety, has gained significant attention in recent years due to its versatile reactivity and stability under various conditions. Researchers and manufacturers value 17988-50-0 for its role as a key intermediate in the production of silicone-based materials, pharmaceutical precursors, and specialty chemicals.

The molecular structure of (4-ethylphenyl)(trimethyl)silane contributes to its exceptional thermal stability and chemical resistance, making it particularly valuable in high-performance applications. With a molecular weight of 178.33 g/mol and a boiling point ranging between 220-225°C, this compound demonstrates excellent compatibility with organic solvents while maintaining low volatility. These physicochemical properties have positioned 17988-50-0 as a preferred choice for surface modification, polymer synthesis, and as a protecting group in complex organic transformations.

Recent advancements in silicon chemistry have highlighted the growing importance of trimethylsilyl derivatives like (4-ethylphenyl)(trimethyl)silane in sustainable material development. As industries seek eco-friendly alternatives to traditional petroleum-based products, this compound has emerged as a promising candidate due to its potential in creating bio-compatible materials and energy-efficient coatings. The electronics sector, in particular, has shown increasing demand for 17988-50-0 in the fabrication of semiconductor materials and dielectric layers.

The global market for organosilicon compounds is projected to grow at a CAGR of 5.8% from 2023 to 2030, with (4-ethylphenyl)(trimethyl)silane occupying a significant niche segment. Major chemical manufacturers are expanding production capacities to meet rising demand from the pharmaceutical, automotive, and electronics industries. Current research focuses on optimizing synthetic routes for 17988-50-0 to improve yield and reduce environmental impact, addressing key concerns in green chemistry initiatives.

In pharmaceutical applications, (4-ethylphenyl)(trimethyl)silane serves as a valuable intermediate for drug discovery and development. Its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs) makes it particularly useful in creating prodrug formulations and improving drug delivery systems. Recent studies have explored its potential in targeted therapy applications, where the silicon moiety enhances cellular uptake and bioavailability of therapeutic compounds.

Material scientists are increasingly incorporating 17988-50-0 into advanced polymer systems to create materials with enhanced mechanical properties and environmental resistance. The compound's unique structure allows for precise control over polymer cross-linking density, enabling the development of high-performance elastomers and thermoset resins. These materials find applications in aerospace components, medical devices, and specialty adhesives where durability and chemical stability are paramount.

Quality control and analytical characterization of (4-ethylphenyl)(trimethyl)silane typically involve advanced techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). These methods ensure the compound meets stringent purity standards required for sensitive applications. Storage recommendations for 17988-50-0 include protection from moisture and oxidation, typically in inert atmosphere containers at controlled temperatures.

Emerging research directions for (4-ethylphenyl)(trimethyl)silane explore its potential in nanotechnology applications, particularly in the functionalization of nanoparticles and quantum dots. The compound's ability to form stable interfaces between organic and inorganic phases makes it valuable for creating hybrid materials with tailored electronic and optical properties. This aligns with current industry trends toward smart materials and miniaturized electronic components.

Regulatory considerations for 17988-50-0 vary by region and application, with most jurisdictions classifying it as an industrial chemical requiring standard safety precautions. Proper handling procedures include the use of personal protective equipment and adequate ventilation. The compound's environmental fate and ecotoxicological profile have been extensively studied, showing favorable biodegradation characteristics compared to many conventional synthetic intermediates.

Future prospects for (4-ethylphenyl)(trimethyl)silane appear promising as new applications continue to emerge in renewable energy technologies and advanced material science. Ongoing research investigates its potential in organic photovoltaics, battery materials, and catalytic systems. As sustainable chemistry practices gain momentum, the development of more efficient synthetic pathways for 17988-50-0 will likely remain a focus area for academic and industrial researchers alike.

17988-50-0 ((4-ethylphenyl)(trimethyl)silane) 関連製品

- 2034585-28-7(N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide)

- 1801597-04-5(Ethyl 4-bromo-3-(hydroxymethyl)benzoate)

- 2228557-61-5(3-(3,4,5-trifluorophenyl)methylazetidin-3-ol)

- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)

- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)

- 1361515-78-7(3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxy-6-methylpyridine)

- 397288-77-6((2E)-2-(1,3-benzothiazol-2-yl)-3-5-(2,6-dimethylmorpholin-4-yl)furan-2-ylprop-2-enenitrile)

- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)

- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)